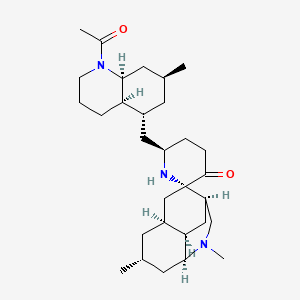
Spirolucidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spirolucidine is an azaspiro compound, a decahydroquinoline alkaloid and a member of piperidines.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Synthesis
Spirolucidine is characterized by its unique spirocyclic structure, which is essential for its biological activity. The total synthesis of this compound has been explored through various model studies aimed at understanding its chemical properties and enhancing yield. For instance, a study detailed a synthetic strategy involving photolysis to achieve the desired stereochemistry of the compound .
Biological Activities
The pharmacological potential of this compound is attributed to its structural features that allow it to interact with biological targets effectively. Key areas of research include:
- Antimicrobial Activity : this compound has demonstrated significant antimicrobial properties against various bacterial strains. Research indicates that it exhibits inhibitory effects comparable to established antibiotics, making it a candidate for developing new antimicrobial agents .
- Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cells, suggesting its potential as an anticancer drug. The compound's ability to disrupt cellular processes in malignant cells has been documented in several preclinical studies .
- Anti-inflammatory Effects : this compound has been investigated for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. Its mechanism involves modulation of inflammatory pathways at the cellular level .
Antimicrobial Efficacy
A notable case study evaluated the antimicrobial activity of this compound against multidrug-resistant strains of bacteria. The results indicated that this compound exhibited minimum inhibitory concentrations (MIC) comparable to those of conventional antibiotics, highlighting its potential use in treating resistant infections.
| Bacterial Strain | MIC (mg/ml) |
|---|---|
| Escherichia coli | 1.25 |
| Staphylococcus aureus | 0.62 |
| Candida albicans | 1.5 |
Anticancer Activity
In another study focusing on cancer treatment, this compound was tested on human cancer cell lines. The findings revealed that it significantly reduced cell viability and induced apoptosis, suggesting a promising avenue for cancer therapy.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
Eigenschaften
CAS-Nummer |
89647-79-0 |
|---|---|
Molekularformel |
C30H49N3O2 |
Molekulargewicht |
483.7 g/mol |
IUPAC-Name |
(1R,4S,6R,6'R,8S,9R,11S)-6'-[[(4aR,5R,7S,8aS)-1-acetyl-7-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-5-yl]methyl]-3,6-dimethylspiro[3-azatricyclo[6.2.2.04,9]dodecane-11,2'-piperidine]-3'-one |
InChI |
InChI=1S/C30H49N3O2/c1-18-10-21(25-6-5-9-33(20(3)34)28(25)13-18)14-24-7-8-29(35)30(31-24)16-22-11-19(2)12-27-26(22)15-23(30)17-32(27)4/h18-19,21-28,31H,5-17H2,1-4H3/t18-,19+,21+,22-,23+,24+,25+,26+,27-,28-,30-/m0/s1 |
InChI-Schlüssel |
DOAGKNAZGHOTJU-PALKDTOHSA-N |
SMILES |
CC1CC2CC3(C4CC2C(C1)N(C4)C)C(=O)CCC(N3)CC5CC(CC6C5CCCN6C(=O)C)C |
Isomerische SMILES |
C[C@@H]1C[C@H]2C[C@]3([C@@H]4C[C@H]2[C@H](C1)N(C4)C)C(=O)CC[C@@H](N3)C[C@H]5C[C@@H](C[C@H]6[C@@H]5CCCN6C(=O)C)C |
Kanonische SMILES |
CC1CC2CC3(C4CC2C(C1)N(C4)C)C(=O)CCC(N3)CC5CC(CC6C5CCCN6C(=O)C)C |
Synonyme |
spirolucidine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















